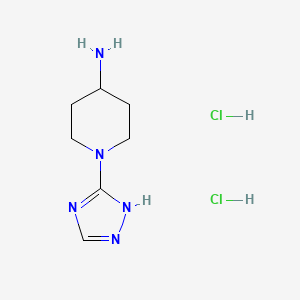
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5 and its molecular weight is 240.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring connected to a 1,2,4-triazole moiety. This structural combination is significant as it allows for various molecular interactions that contribute to its biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold demonstrate efficacy against a range of pathogens:
Anticancer Activity
The compound has been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study: MCF-7 Cell Line
In a study evaluating the effects on the MCF-7 cell line:
- Treatment : Cells were treated with varying concentrations of the compound.
- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components. Modifications to the piperidine or triazole portions can enhance or diminish activity. For example:
- Substituents on the triazole ring can significantly impact binding affinity to target enzymes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.
特性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-6-1-3-12(4-2-6)7-9-5-10-11-7;;/h5-6H,1-4,8H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLISFUKABUWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-29-7 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














